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These application notes provide detailed protocols for the quantitative determination of creatine
kinase (CK) activity using spectrophotometric assays. The methods described are fundamental
for preclinical and clinical research, aiding in the evaluation of drug-induced myotoxicity and the
study of various pathological conditions.

Creatine kinase (EC 2.7.3.2) is a pivotal enzyme in cellular energy metabolism, primarily found
in tissues with high energy demands such as skeletal muscle, heart, and brain.[1][2][3] It
catalyzes the reversible phosphorylation of creatine by ATP. Elevated levels of CK in serum are
a well-established biomarker for muscle damage, making its accurate measurement crucial in
toxicology studies and the diagnosis of conditions like myocardial infarction, rhabdomyolysis,
and muscular dystrophy.[3][4]

Principle of Spectrophotometric Assays

The activity of creatine kinase is typically determined using coupled enzyme reactions that
ultimately lead to the oxidation or reduction of nicotinamide adenine dinucleotide (NAD* or
NADP*), which can be monitored by a change in absorbance at 340 nm. Two primary methods
are widely used: the Oliver-Rosalki method (reverse reaction) and the Tanzer-Gilvarg method
(forward reaction).
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Oliver-Rosalki Method (Reverse Reaction)

This is the most common method for determining CK activity. In this assay, the reaction
proceeds in the "reverse" physiological direction. Creatine kinase catalyzes the formation of
ATP from creatine phosphate and ADP. The newly formed ATP is then used in a two-step
indicator reaction involving hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PD).
The rate of NADPH production is directly proportional to the CK activity in the sample.

I/l Edges representing enzyme catalysis CK -> CP [dir=none, label=""]; CK -> ADP [dir=none,
label=""]; HK -> Glucose [dir=none, label=""]; G6PD -> G6P [dir=none, label=""];

/Il Invisible edges for layout edge[style=invis]; CP -> ADP; Creatine -> ATP; Glucose -> NADP;
NADPH -> 6PG;

/I Visible reaction flow edges edge[style=solid, arrowhead=vee, color="#202124",
constraint=false]; {CP, ADP} -> CK [minlen=1]; CK -> {Creatine, ATP} [minlen=1]; {ATP,
Glucose} -> HK [minlen=1]; HK -> {G6P, ADP_indicator} [minlen=1]; {G6P, NADP} -> G6PD
[minlen=1]; G6PD -> {NADPH, 6PG} [minlen=1]; } caption: "Oliver-Rosalki coupled-enzyme
reaction pathway for CK activity measurement.”

Tanzer-Gilvarg Method (Forward Reaction)

This method measures the forward physiological reaction where creatine and ATP are
converted to creatine phosphate and ADP. The production of ADP is coupled to the pyruvate
kinase (PK) and lactate dehydrogenase (LDH) system. The rate of NADH oxidation to NAD+,
measured as a decrease in absorbance at 340 nm, is proportional to the CK activity. A
disadvantage of this method is the high initial absorbance due to NADH, which can make it less
accurate for samples with low CK activity.

// Edges representing enzyme catalysis CK -> Creatine [dir=none, label=""]; CK -> ATP
[dir=none, label=""]; PK -> PEP [dir=none, label=""]; LDH -> Pyruvate [dir=none, label="";

/I Invisible edges for layout edge[style=invis]; Creatine -> ATP; CP -> ADP; PEP -> NADH; NAD
-> Lactate;

/I Visible reaction flow edges edge[style=solid, arrowhead=vee, color="#202124",
constraint=false]; {Creatine, ATP} -> CK [minlen=1]; CK -> {CP, ADP} [minlen=1]; {ADP, PEP} -
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> PK [minlen=1]; PK -> {Pyruvate, ATP_indicator} [minlen=1]; {Pyruvate, NADH} -> LDH
[minlen=1]; LDH -> {Lactate, NAD} [minlen=1]; } caption: "Tanzer-Gilvarg coupled-enzyme
reaction pathway for CK activity measurement.”

Experimental Protocols

The following protocols are based on the widely adopted Oliver-Rosalki method.

Sample Preparation

e Serum and Plasma: Use non-hemolyzed serum or plasma (heparin or EDTA). CK in serum is
stable for up to 24 hours at room temperature, 7 days at 2-8°C, and for one month at -20°C
or -80°C.

o Tissue Homogenates:
o Rinse tissue with cold phosphate-buffered saline (PBS) to remove any blood.

o Homogenize the tissue in a suitable lysis buffer. Avoid buffers containing SDS, sodium
azide, or high concentrations of detergents.

o Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

o Collect the supernatant for the assay.

Reagent Preparation and Composition

The following table outlines the typical final concentrations of reagents in the reaction mixture,
based on IFCC recommendations. Commercial kits may have slight variations.
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Reagent Component

Final Concentration

Purpose

Provides optimal pH for the

Imidazole Buffer (pH 6.7) 100 mmol/L )
reaction.
Creatine Phosphate 30 mmol/L Substrate for Creatine Kinase.
ADP 2 mmol/L Substrate for Creatine Kinase.
D-Glucose 20 mmol/L Substrate for Hexokinase.
Coenzyme for G6PD, reduced
NADP* 2 mmol/L
to NADPH.
) Reactivates CK by reducing
N-acetylcysteine (NAC) 20 mmol/L o
oxidized sulfhydryl groups.
Magnesium Acetate 10 mmol/L Cofactor for kinase activity.
Chelates interfering divalent
EDTA 2 mmol/L )
cations.
Inhibits adenylate kinase
AMP 5 mmol/L )
(myokinase).
_ . A more potent inhibitor of
Diadenosine Pentaphosphate 10 pmol/L )
adenylate kinase.
Hexokinase (HK) > 2.5 KU/L Coupling enzyme.
Glucose-6-Phosphate )
> 1.5 KU/L Coupling enzyme.

Dehydrogenase (G6PD)

Assay Protocol (96-well plate format)

This protocol is a general guideline. Incubation times and volumes can be optimized.

o Prepare Working Reagent: Prepare a fresh working reagent by mixing the required

components. Commercial kits often provide a two-reagent system to be mixed prior to use.

Protect the working reagent from light.
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» Plate Setup: Add samples, controls, and a blank (deionized water or buffer) to the wells of a
clear, flat-bottom 96-well UV-transparent plate.

e Reaction Initiation: Add the working reagent to all wells.

 Incubation: Incubate the plate at 37°C. A pre-incubation period of 2-5 minutes is common to
allow the temperature to equilibrate and for CK to be fully activated by NAC.

¢ Kinetic Measurement: Measure the absorbance at 340 nm kinetically over a period of 5-10
minutes, taking readings every 30-60 seconds.

/I Workflow sequence SamplePrep -> Pipetting; ReagentPrep -> AddReagent; Pipetting ->
AddReagent; AddReagent -> Incubate; Incubate -> ReadAbs; ReadAbs -> CalcRate; CalcRate
-> CalcActivity; } caption: "General experimental workflow for the spectrophotometric CK
assay."

Data Presentation and Calculation

The activity of creatine kinase is calculated from the linear rate of NADPH formation, which is
measured as the change in absorbance at 340 nm per minute (AA/min).

Calculation Formula:

CK Activity (U/L) = (AA/min * Total Assay Volume (mL) * 1000) / (¢ * Light Path (cm) * Sample
Volume (mL))

Where:

e AA/min is the rate of absorbance change per minute from the linear portion of the kinetic
curve.

e ¢ is the molar extinction coefficient of NADPH at 340 nm, which is 6.22 mM~1cm~1.
o Total Assay Volume is the final volume in the well (e.g., 0.2 mL).

o Sample Volume is the volume of the sample added to the well (e.g., 0.01 mL).
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 Light Path for a 96-well plate needs to be determined or a plate reader-specific value should

be used. For a standard 1 cm cuvette, the light path is 1 cm.

e 1000 is the factor to convert units from U/mL to U/L.

Quantitative Data Summary

Parameter Value | Range Notes
Corresponds to the
Wavelength 340 nm
absorbance peak of NADPH.
Recommended by IFCC for
Temperature 37°C )
standardized results.
o Measures the rate of reaction
Assay Type Kinetic )
over time.
Typically up to 1000-1800 U/L.
Linearity Range Varies by kit Samples with higher activity
should be diluted.
) o Dependent on the specific kit
Detection Limit ~3-5 U/L ]
and instrument.
A common range used in
Sample Volume (96-well) 5-25uL o
commercial kits.
Typical final reaction volume in
Total Volume (96-well) 100 - 250 pL

a microplate.

Sources of Error and Considerations

o Hemolysis: Red blood cells contain adenylate kinase (AK), which can interfere with the

assay by producing ATP, leading to falsely elevated CK results. The inclusion of AMP and

diadenosine pentaphosphate in the reagent mix helps to inhibit AK activity.

o Light Exposure: NADPH is light-sensitive. Assays should be protected from direct light.
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o Sample Stability: CK is unstable, and activity can be lost upon storage. Proper handling and
storage of samples are critical.

e Drug Interference: Certain drugs and compounds may inhibit or activate CK, affecting the
assay results.

o Lag Phase: An initial lag phase may occur before a linear reaction rate is achieved. Ensure
that the rate is calculated from the linear portion of the curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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creatine-kinase-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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